molecular formula C18H16N2O5S B2761932 N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-71-5

N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2761932
CAS RN: 899996-71-5
M. Wt: 372.4
InChI Key: DQRCZIIKQSRKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, commonly known as ADIBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. ADIBO is a heterocyclic organic compound that contains a benzothiazole ring and a propanamide group. The compound is synthesized using a multistep process that involves the reaction of various chemical reagents. In

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties

Researchers synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and evaluated their antibacterial and antifungal activities. The compounds were synthesized via copper catalytic anionarylation and cyclization processes, highlighting their potential as antimicrobial agents Baranovskyi et al., 2018.

Synthesis and Evaluation of Acyl Thiourea Derivative

An acyl thiourea derivative, synthesized through a specific reaction process, was studied for its binding interactions with RNA and DNA, urease inhibition, and radical scavenging activities. The compound demonstrated notable urease inhibition both in silico and in vitro, suggesting its potential for therapeutic applications Khalid et al., 2022.

Antitumor Activity of Novel Quinazolinone Analogues

A study on novel 3-benzyl-substituted-4(3H)-quinazolinones revealed significant antitumor activities in vitro. These compounds were synthesized and tested against various cancer cell lines, showing broad-spectrum antitumor activity and highlighting the importance of structural modifications for enhancing therapeutic efficacy Al-Suwaidan et al., 2016.

Synthesis of Sultams Derived from Saccharin and Their Activities

A series of N-substituted saccharins were synthesized and evaluated for their anti-inflammatory, antioxidant, and anticancer activities. The compounds exhibited excellent to moderate activities in these areas, demonstrating the versatility of saccharin derivatives in medicinal chemistry Al-Fayez et al., 2022.

Organic Photochemical Reactions of N,N-Dimethylpyruvamide

Research on the photoreactions of N,N-dimethylpyruvamide in various solvents identified multiple products, providing insights into the mechanisms of photochemical transformations in organic compounds. This study contributes to the understanding of organic photochemistry and its applications Shima et al., 1984.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11(17(22)19-14-7-5-6-13(10-14)12(2)21)20-18(23)15-8-3-4-9-16(15)26(20,24)25/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRCZIIKQSRKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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